5-Bromooxazole

Descripción

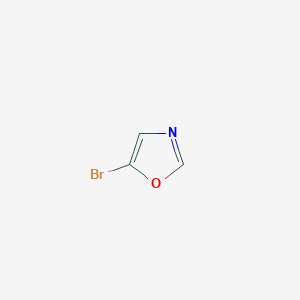

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-5-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMJOYYXECNYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromooxazole

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. The oxazole ring is a significant scaffold found in numerous biologically active molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents, making this compound and its derivatives valuable intermediates in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₃H₂BrNO | [1][2] |

| Molecular Weight | 147.96 g/mol | [1][2] |

| Boiling Point | 158.2 ± 13.0 °C (Predicted) | [1] |

| Density | 1.812 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.49 ± 0.10 (Predicted) | [1] |

| IUPAC Name | 5-bromo-1,3-oxazole | [2] |

| SMILES | C1=C(OC=N1)Br | [2] |

Spectroscopic Data

A complete structural elucidation and confirmation of purity for this compound requires various spectroscopic techniques.[3] While specific spectra for the parent this compound are not detailed in the provided results, data for derivatives are available, and the expected analytical workflow is well-established.[3][4][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups and bond vibrations within the oxazole ring.[3]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[3]

A general workflow for the spectroscopic analysis is depicted below.

Reactivity and Key Reactions

The bromine atom at the C5 position of the oxazole ring makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the construction of more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[7] For this compound, this reaction is instrumental in introducing aryl or heteroaryl groups at the 5-position.[7][8][9][10][11]

Catalytic Cycle:

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, also catalyzed by a palladium species.[12] This reaction allows for the introduction of vinyl groups at the 5-position of the oxazole ring, creating versatile intermediates for further synthetic modifications.[7][13][14]

Catalytic Cycle:

Stille Coupling

The Stille coupling reaction joins an organohalide with an organotin compound, catalyzed by palladium.[15] Organotin reagents are known for their tolerance of a wide variety of functional groups.[16][17] This reaction provides another robust method for creating C-C bonds at the 5-position of the oxazole core.

Catalytic Cycle:

Nucleophilic Aromatic Substitution (SNA)

While five-membered heterocycles are generally electron-rich, the introduction of electron-withdrawing groups or activation under specific conditions can facilitate nucleophilic aromatic substitution.[18] The bromine atom on this compound can be displaced by various nucleophiles, although this is less common than cross-coupling reactions.[19][20][21]

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound derivatives. These should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for similar heterocyclic systems.[7][22]

-

To a dry reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

-

Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes.

-

Add an anhydrous solvent (e.g., 1,4-dioxane, toluene) and a base (e.g., K₃PO₄, K₂CO₃, 3.0 mmol). If using a biphasic system, add degassed water.

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Reaction

This procedure is based on established methods for Heck couplings with bromo-heterocycles.[7]

-

In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand if necessary (e.g., PPh₃, 10 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add an anhydrous solvent (e.g., DMF, NMP), the alkene (1.5 mmol), and a base (e.g., triethylamine, Na₂CO₃, 2.0 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 24 hours. Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

-

Purify the residue by flash chromatography to yield the 5-vinyloxazole derivative.

Protocol 3: General Procedure for Stille Coupling

This protocol provides a general framework for the Stille cross-coupling reaction.[16]

-

To a flame-dried flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 10 mol%), LiCl (5.0 mmol), and an additive like CuI (10 mol%) if needed.

-

Purge the flask with an inert gas for 10 minutes.

-

Add an anhydrous solvent (e.g., DMF, bubbled with N₂ before use).

-

Add the organotin reagent (1.1 eq) via syringe.

-

Heat the solution to the desired temperature (e.g., 40-80 °C) and stir for 24-48 hours.

-

Upon completion, transfer the mixture to a separatory funnel containing an aqueous solution of KF or NH₄OH to remove tin byproducts.

-

Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude material by flash chromatography.

Safety Information

This compound and its derivatives should be handled with care.[23] It is harmful if swallowed and can cause skin and serious eye irritation.[23] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn.[24][25] All handling should be performed in a well-ventilated area or a fume hood.[24] For detailed safety information, consult the Safety Data Sheet (SDS).[23][24][25][26][27]

Conclusion

This compound is a highly valuable precursor in synthetic organic chemistry. Its chemical properties and, most notably, the reactivity of the C-Br bond, enable the synthesis of a wide array of substituted oxazoles through robust and versatile methods like the Suzuki, Heck, and Stille cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C3H2BrNO | CID 21846775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. Stille Coupling | NROChemistry [nrochemistry.com]

- 17. Stille Coupling [organic-chemistry.org]

- 18. youtube.com [youtube.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. echemi.com [echemi.com]

- 25. static.cymitquimica.com [static.cymitquimica.com]

- 26. 5-BROMO-BENZOOXAZOLE - Safety Data Sheet [chemicalbook.com]

- 27. fishersci.com [fishersci.com]

Spectroscopic Profile of 5-Bromooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-Bromooxazole. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside an analysis of expected Mass Spectrometry (MS) fragmentation patterns. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.85 | s | H-2 |

| 7.15 | s | H-4 |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C-2 |

| 125.0 | C-4 |

| 118.0 | C-5 |

Infrared (IR) Spectroscopy

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretching (aromatic) |

| ~1600 | Medium | C=N stretching |

| ~1550 | Medium | C=C stretching |

| ~1320 | Strong | C-N stretching |

| ~1100 | Strong | C-O-C stretching |

| ~880 | Strong | C-H out-of-plane bending |

| ~650 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Expected Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Relative Intensity | Assignment |

| 147/149 | High | [M]⁺ / [M+2]⁺ |

| 119/121 | Medium | [M-CO]⁺ |

| 92/94 | Medium | [M-HCN-CO]⁺ |

| 68 | Medium | [M-Br]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of spectral data for this compound. These may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Spectral Width: -2 to 12 ppm

-

Relaxation Delay: 2 s

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024

-

Spectral Width: 0 to 200 ppm

-

Relaxation Delay: 5 s

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of neat this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40 - 200

-

Scan Rate: 1 scan/s

-

Source Temperature: 200 °C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

A Technical Guide to 5-Bromooxazole for Researchers and Drug Development Professionals

Introduction: 5-Bromooxazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the field of medicinal chemistry. Its utility lies in the reactivity of the bromine atom, which allows for the introduction of various functional groups through cross-coupling reactions, enabling the generation of diverse molecular scaffolds. The oxazole ring itself is a key structural motif found in numerous biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications in the development of novel therapeutic agents.

Core Physicochemical Data

The fundamental properties of this compound are essential for its use in experimental settings. These data are summarized in the table below.

| Property | Value |

| CAS Number | 1060812-80-7[1][2][3] |

| Molecular Formula | C₃H₂BrNO[1][3] |

| Molecular Weight | 147.96 g/mol [1][3][4] |

| Boiling Point (Predicted) | 158.2 ± 13.0 °C[1] |

| Density (Predicted) | 1.812 ± 0.06 g/cm³[1] |

Synthetic Applications and Experimental Protocols

This compound is a key intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at the 5-position of the oxazole ring. Below are detailed protocols for common synthetic transformations involving a close derivative, this compound-4-carboxylic acid, which illustrate the reactivity of the bromo-oxazole scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various boronic acids or esters. This reaction is instrumental in synthesizing 5-aryl or 5-heteroaryl oxazole derivatives.[3]

General Experimental Protocol:

-

In a reaction vessel, combine this compound-4-carboxylic acid (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄; 1.5-5 mol%), and a ligand (e.g., SPhos or XPhos; 3-4 mol%) if required.

-

Add a suitable base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) and a solvent system such as a mixture of toluene/water or dioxane.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the mixture to a temperature ranging from 80-110 °C for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[3]

Table of Suzuki-Miyaura Coupling Conditions:

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 80 | 4 |

This data is adapted from protocols for this compound-4-carboxylic acid and is representative of the conditions applicable to this compound derivatives.[3]

Experimental and Synthetic Workflows

The following diagrams illustrate the general synthetic utility of this compound in creating diverse chemical entities for drug discovery.

Caption: Synthetic workflow utilizing this compound in drug discovery.

Role in Drug Development

The oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds.[5] Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[6][7] this compound serves as a crucial starting material for the synthesis of libraries of oxazole-containing compounds, which can then be screened for various biological activities to identify potential lead compounds for drug development.

For instance, a novel series of 5-(ω-aryloxyalkyl)oxazole derivatives were prepared and shown to increase the production of brain-derived neurotrophic factor (BDNF), indicating their potential for treating diabetic neuropathies.[8]

The general pathway from a starting material like this compound to a potential therapeutic agent is depicted below.

Caption: Drug development pathway starting from this compound.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in the field of drug development. Its defined physicochemical properties and, most importantly, its synthetic tractability through modern cross-coupling reactions make it an ideal starting point for the creation of diverse libraries of novel compounds. The established biological significance of the oxazole scaffold further underscores the potential of this compound derivatives as candidates for future therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for the practical application of this compound in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. iajps.com [iajps.com]

- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-Bromooxazole from Serine Derivatives

This technical guide provides a comprehensive overview of a synthetic route for producing this compound, a valuable heterocyclic scaffold in medicinal chemistry, starting from readily available serine derivatives. The synthesis involves a two-stage process: the formation of the oxazole ring from a serine-containing precursor, followed by regioselective bromination. This document details the experimental protocols, presents quantitative data for key transformations, and illustrates the synthetic pathway and experimental workflows.

Synthetic Strategy Overview

The synthesis of this compound from a serine derivative can be conceptualized as a two-part process. The initial and most crucial step is the construction of the oxazole ring itself. This is typically achieved through the cyclization of a β-hydroxy amide derived from serine, which forms an oxazoline intermediate, followed by oxidation to the aromatic oxazole. The second part of the synthesis is the regioselective introduction of a bromine atom at the 5-position of the oxazole ring.

The biosynthetic pathways for naturally occurring oxazole-containing peptides often involve the heterocyclization of serine or threonine residues into an oxazoline, which is then oxidized.[1] This natural strategy is mimicked in many synthetic approaches.

A robust method for the initial cyclization is the silver(I)-mediated cyclization of a thioamide adjacent to a serine residue, which proceeds under mild, moisture-tolerant conditions to yield an oxazoline.[2][3] This oxazoline can then be oxidized to the corresponding oxazole. Subsequent bromination can be achieved using various brominating agents, with the regioselectivity being a key consideration.

Experimental Protocols

Stage 1: Synthesis of the Oxazole Precursor from a Serine Derivative

This stage focuses on the formation of a 2,4-disubstituted oxazole from a dipeptide containing serine. The following protocol is adapted from a silver(I)-mediated cyclization and subsequent oxidation methodology.[2][3]

2.1.1. General Procedure for Silver(I)-Mediated Oxazoline Formation

-

To a solution of the Cbz-dipeptide thioamide (containing serine) in a suitable solvent (e.g., THF), add 1.5 equivalents of silver(I) carbonate (Ag₂CO₃).

-

Stir the reaction mixture at room temperature and monitor the conversion to the oxazoline product by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the silver sulfide (Ag₂S) precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford the desired oxazoline.

2.1.2. General Procedure for Oxidation of Oxazoline to Oxazole

-

Dissolve the purified oxazoline in a suitable solvent (e.g., dichloromethane).

-

Add a suitable oxidizing agent, such as manganese dioxide (MnO₂) or a copper(II) salt with an oxygen source.

-

Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by flash chromatography to yield the 2,4-disubstituted oxazole.

Stage 2: Bromination of the Oxazole Ring

The following protocol for the bromination of an oxazole ring is a general method that can be adapted for the 2,4-disubstituted oxazole synthesized in Stage 1. This procedure utilizes N-bromosuccinimide (NBS) as the brominating agent.[4]

2.2.1. General Procedure for Bromination at the 5-Position

-

Dissolve the 2,4-disubstituted oxazole in a suitable solvent, such as tetrahydrofuran (THF).

-

Add N-bromosuccinimide (NBS) to the stirred solution. The stoichiometry may need to be optimized depending on the substrate.

-

Stir the reaction mixture at room temperature or with gentle heating, and monitor the formation of the bromo-oxazole derivative by TLC or LC-MS.

-

Upon completion of the reaction, quench any excess NBS with a solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the this compound derivative.

Data Presentation

The following tables summarize typical quantitative data for the key transformations described in the experimental protocols.

Table 1: Silver-Mediated Oxazoline Formation from Cbz-Dipeptide Thioamides [2][3]

| Substrate (Cbz-Z-Ser-OMe Thioamide, Z=) | Reaction Time (h) | Isolated Yield (%) |

| Alanine | 2 | 86 |

| Phenylalanine | 2 | 84 |

| Proline | 3 | 72 |

| Lysine(Boc) | 3 | 75 |

| Glutamic Acid(OtBu) | 5 | 79 |

Table 2: Oxidation of Oxazolines to Oxazoles [3]

| Oxazoline Substrate | Isolated Yield (%) |

| Alanine-derived | 68-86 |

| Phenylalanine-derived | 68-86 |

| Proline-derived | 68-86 |

| Lysine(Boc)-derived | 68-86 |

| Glutamic Acid(OtBu)-derived | 68-86 |

Table 3: Regioselective C-4 Bromination of 5-Substituted Oxazoles [5]

Note: This table illustrates the feasibility of regioselective bromination on the oxazole ring, although the specific bromination at the 5-position would depend on the directing effects of the substituents at the 2 and 4-positions.

| 5-Substituted Oxazole | Brominating Agent | Position of Bromination | Yield (%) |

| 5-(Thiophen-2-yl)oxazole | LHMDS, NBS in DMF | C-4 | 87 |

| 5-Phenyl-oxazole | LHMDS, NBS in DMF | C-4 | 85 |

| 5-(4-Methoxyphenyl)oxazole | LHMDS, NBS in DMF | C-4 | 82 |

Visualizations

Synthetic Pathway

Caption: Overall synthetic pathway from a serine derivative to a this compound.

Experimental Workflow: Oxazole Synthesis

Caption: Experimental workflow for the synthesis of the oxazole precursor.

Experimental Workflow: Bromination

References

- 1. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Theoretical Investigation into the Electronic Structure of 5-Bromooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 5-bromooxazole. While direct experimental and computational studies on this compound are not extensively available in the current literature, this document synthesizes the established quantum chemical calculation protocols applied to analogous brominated and substituted heterocyclic compounds. The guide details the computational workflows, predicted electronic properties, and molecular orbital analysis, offering a foundational understanding for researchers engaged in the study of halogenated oxazoles and their potential applications in medicinal chemistry and materials science. The presented data is derived from computational studies on structurally related molecules and serves as an illustrative framework for future investigations on this compound.

Introduction

Oxazole derivatives are a significant class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms, which are integral scaffolds in numerous biologically active molecules with applications in pharmaceuticals and agrochemicals. The introduction of a halogen atom, such as bromine, into the oxazole ring can significantly modulate the molecule's electronic distribution, reactivity, and pharmacokinetic properties. Understanding the electronic structure of halogenated oxazoles like this compound is therefore crucial for the rational design of novel compounds with desired functionalities.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the structural and electronic properties of molecules at the atomic level.[1] These methods provide valuable insights into molecular geometry, orbital energies, charge distribution, and reactivity, complementing and guiding experimental studies. This guide outlines the theoretical framework and computational protocols for the in-depth analysis of the electronic structure of this compound, based on established methodologies for similar heterocyclic systems.

Computational Methodology

The theoretical investigation of the electronic structure of this compound and its analogues is typically performed using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.

Geometry Optimization

The initial step involves determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations, commonly using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional combined with a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electron distribution.[2] The planarity of the oxazole ring is confirmed by analyzing the dihedral angles in the final optimized structure.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra of the molecule.

Electronic Property Calculations

A range of electronic properties are calculated to characterize the molecule's reactivity and electronic nature:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular bonding, charge delocalization, and hyperconjugative interactions.

-

Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, offering insights into the local electronic environment of each atom.

The following diagram illustrates a typical workflow for the computational study of the electronic structure of a molecule like this compound.

Predicted Electronic Properties of this compound

The following tables summarize the kind of quantitative data that would be generated from a DFT study of this compound. The values presented are illustrative and based on data from computational studies of similar brominated heterocyclic and oxazole derivatives.

Table 1: Calculated Geometric Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-O1 | 1.36 | |

| O1-C5 | 1.38 | |

| C5-C4 | 1.35 | |

| C4-N3 | 1.39 | |

| N3-C2 | 1.31 | |

| C5-Br | 1.88 | |

| C2-O1-C5 | 105.0 | |

| O1-C5-C4 | 110.0 | |

| C5-C4-N3 | 108.0 | |

| C4-N3-C2 | 107.0 | |

| N3-C2-O1 | 110.0 | |

| Br-C5-C4 | 128.0 |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

| Dipole Moment | 2.5 Debye |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 0.8 eV |

Table 3: Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| O1 | -0.45 |

| C2 | +0.30 |

| N3 | -0.35 |

| C4 | +0.10 |

| C5 | -0.15 |

| Br | -0.05 |

| H (on C2) | +0.15 |

| H (on C4) | +0.15 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the calculated electronic properties and the predicted chemical reactivity of this compound.

Conclusion

References

The Rising Potential of 5-Bromooxazole Derivatives in Therapeutic Applications: A Technical Overview

For Immediate Release

In the dynamic landscape of drug discovery and development, the heterocyclic compound 5-bromooxazole is emerging as a versatile scaffold with significant potential for a wide range of therapeutic applications. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The oxazole core is a prevalent feature in many biologically active molecules, and the strategic placement of a bromine atom at the 5-position provides a reactive handle for diverse chemical modifications.[1] This allows for the synthesis of extensive compound libraries, which can be screened for various therapeutic activities.

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and PIM-1 kinase pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative bromo-oxazole and related derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Compound 1 | A549 (Lung) | MTT Assay | 8.23 | [2] |

| BT549 (Breast) | MTT Assay | 1.02 | [2] | |

| HCT-116 (Colon) | MTT Assay | 5.60 | [2] | |

| MCF-7 (Breast) | MTT Assay | 5.59 | [2] | |

| SK-HEP-1 (Liver) | MTT Assay | 6.10 | [2] | |

| SNU638 (Gastric) | MTT Assay | 4.10 | [2] | |

| Compound 2 | MDA-MB-435 (Melanoma) | Not Specified | 0.337 | [3] |

| Compound 3 | MDA-MB-435 (Melanoma) | Not Specified | 0.014 | [3] |

| Compound 4g | A549 (Lung) | MTT Assay | Not specified | [4] |

| Bel7402 (Liver) | MTT Assay | Not specified | [4] | |

| HepG2 (Liver) | MTT Assay | Not specified | [4] | |

| HeLa (Cervical) | MTT Assay | Not specified | [4] | |

| HCT116 (Colon) | MTT Assay | Not specified | [4] |

Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways in Cancer

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling is a clinically validated strategy in cancer therapy. This compound derivatives can be designed to target the ATP-binding site of VEGFR-2, thereby blocking downstream signaling.

References

Navigating the Solubility Landscape of 5-Bromooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the physicochemical properties of structurally similar compounds, such as other halogenated oxazoles and aromatic heterocycles, a qualitative solubility profile for 5-Bromooxazole can be anticipated. It is expected to exhibit greater solubility in polar aprotic and polar protic organic solvents, with lower solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | The polar nature of these solvents can engage in dipole-dipole interactions with the polar oxazole ring and the carbon-bromine bond. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The ability of these solvents to hydrogen bond may be less effective for the non-protic this compound, but their polarity will still contribute to dissolution. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Low to Insoluble | The significant difference in polarity between this compound and these solvents will likely result in poor miscibility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While possessing some polarity, the primary interactions would be dipole-dipole, leading to moderate solubility at best. |

It is crucial to note that these are predictions, and experimental verification is essential for any research or development application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] The following protocol is a standard procedure that can be adapted for this compound.

1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

2. Equilibration:

-

Agitate the mixture at a constant and controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to allow the system to reach equilibrium between the dissolved and undissolved solute. This period is typically 24 to 72 hours.[1] Continuous gentle agitation, such as on an orbital shaker, is recommended.

3. Phase Separation:

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

4. Quantification:

-

The concentration of this compound in the clear, saturated supernatant is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose.

-

A calibration curve of known this compound concentrations in the same solvent must be prepared to accurately quantify the solubility.

-

The saturated solution may need to be diluted with the solvent to fall within the linear range of the calibration curve.

-

5. Data Reporting:

-

The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Below is a visual representation of the experimental workflow for determining solubility.

Figure 1. Experimental workflow for the determination of this compound solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a systematic approach based on the principles of chemical similarity and established experimental protocols can effectively address this knowledge gap. Researchers and drug development professionals are encouraged to utilize the detailed shake-flask methodology presented in this guide to empirically determine the solubility of this compound in their specific solvent systems of interest. This will ensure accurate and reliable data for formulation development, reaction optimization, and other critical research activities.

References

A Technical Guide to the Thermochemical Data of 5-Bromooxazole: Methodologies and Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 5-Bromooxazole, a compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available experimental thermochemical data for this specific molecule, this document provides a comprehensive overview of the established experimental and computational methodologies that are applied to determine such properties for halogenated heterocyclic compounds. The guide details the protocols for key experiments and the workflows for computational predictions, offering a robust framework for researchers seeking to characterize this compound or similar molecules.

Introduction to the Thermochemistry of Heterocyclic Compounds

Thermochemical data, such as the enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), are fundamental to understanding the stability, reactivity, and potential reaction pathways of chemical compounds. For drug development professionals, this information is critical for assessing the stability of drug candidates, predicting their decomposition products, and optimizing synthesis routes. This compound, as a halogenated heterocyclic compound, presents unique considerations for its thermochemical characterization due to the presence of the bromine atom and the oxazole ring.

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for obtaining accurate thermochemical data. The following are the primary experimental techniques that would be employed to characterize this compound.

Enthalpy of Formation from Combustion Calorimetry

The standard enthalpy of formation of this compound in the condensed phase can be determined from its enthalpy of combustion. Given that this compound is a solid at room temperature, rotating-bomb calorimetry is the most suitable technique.[1]

Experimental Protocol: Rotating-Bomb Calorimetry

-

Sample Preparation: A precise mass of high-purity this compound is pressed into a pellet.

-

Bomb Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb". A fuse wire is positioned to contact the sample. For halogenated compounds, a reducing agent, such as a solution of hydrazine dihydrochloride or arsenious oxide, is often added to the bomb to ensure the quantitative reduction of the halogen to a soluble halide (e.g., HBr).

-

Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).[2][3]

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at short intervals until it reaches a maximum and then begins to cool.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to confirm complete combustion and to quantify the amount of nitric acid and hydrobromic acid formed.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of ignition and the formation of acids. The standard enthalpy of formation is then derived using Hess's Law.

Enthalpy of Sublimation

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation must be measured. The Knudsen effusion method is a common technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be calculated.[4][5][6][7][8]

Experimental Protocol: Knudsen Effusion Method

-

Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.

-

High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.

-

Mass Loss Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured over time using a high-precision microbalance.[5][6][7][8]

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

-

Enthalpy of Sublimation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Heat Capacity

Heat capacity can be measured using techniques such as differential scanning calorimetry (DSC) or adiabatic calorimetry.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are heated at a constant rate in the DSC instrument.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The heat capacity of the sample is determined by comparing the heat flow difference with that of a known standard, such as sapphire, under the same conditions.

Table 1: Summary of Experimental Methodologies for this compound

| Thermochemical Property | Experimental Method | Key Measured Quantities |

| Enthalpy of Formation (solid) | Rotating-Bomb Calorimetry | Temperature change, mass of sample, heat capacity of calorimeter |

| Enthalpy of Sublimation | Knudsen Effusion Method | Rate of mass loss, temperature, orifice area |

| Gas-Phase Enthalpy of Formation | Combination of the above two methods | - |

| Heat Capacity (solid) | Differential Scanning Calorimetry | Differential heat flow, temperature |

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides powerful tools to predict the thermochemical properties of molecules like this compound with a high degree of accuracy.[7]

High-Accuracy Composite Methods

For reliable predictions of enthalpy of formation, high-level composite methods such as the Gaussian-n (Gn) theories (e.g., G3 and G4) are widely used.[9][10][11][12][13] These methods approximate a very high-level quantum chemical calculation by a series of lower-level calculations, which are then combined to estimate the total energy.

Computational Workflow: G4 Theory

-

Geometry Optimization: The molecular structure of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a large basis set.[9]

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, CCSD(T)) with progressively larger basis sets.[9]

-

Extrapolation to Basis Set Limit: The Hartree-Fock energy is extrapolated to the complete basis set limit.[9]

-

High-Level Corrections: Empirical corrections are added to account for remaining deficiencies in the calculations.[11]

-

Atomization Energy: The total energy of the molecule is used to calculate the atomization energy.

-

Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is calculated from the atomization energy and the experimental enthalpies of formation of the constituent atoms in their standard states.[14][15]

Density Functional Theory (DFT)

While generally less accurate than composite methods for absolute enthalpies of formation, DFT can be a cost-effective way to predict trends and relative energies.[16][17][18][19] Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly used for thermochemical calculations of organic molecules.[17][19] Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, can be used with DFT to improve the accuracy of predicted enthalpies of formation through cancellation of errors.[13]

Table 2: Summary of Computational Methodologies for this compound

| Thermochemical Property | Computational Method | Key Steps |

| Gas-Phase Enthalpy of Formation | G4 Theory | Geometry optimization, frequency calculation, high-level single-point energies, empirical corrections |

| Gas-Phase Enthalpy of Formation | DFT with Isodesmic Reactions | Geometry optimization, frequency calculation, energy calculation for all species in the isodesmic reaction |

| Entropy and Heat Capacity | DFT (from vibrational frequencies) | Geometry optimization, calculation of harmonic vibrational frequencies |

Visualizing Methodological Workflows

The following diagrams illustrate the generalized workflows for the experimental and computational determination of the thermochemical properties of a solid organic compound like this compound.

Caption: Generalized experimental workflow for determining the gas-phase enthalpy of formation.

Caption: Generalized computational workflow using G4 theory for predicting gas-phase enthalpy of formation.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Bomb Calorimetry [chemistrylabs.uoguelph.ca]

- 3. scimed.co.uk [scimed.co.uk]

- 4. scranton.edu [scranton.edu]

- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 6. azom.com [azom.com]

- 7. iesmat.com [iesmat.com]

- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 9. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.anu.edu.au [rsc.anu.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. atct.anl.gov [atct.anl.gov]

- 15. reddit.com [reddit.com]

- 16. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 5-Bromooxazoles: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its halogenated derivatives, 5-bromooxazole has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents. The bromine atom at the 5-position serves as a versatile synthetic handle for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Quantitative Biological Activity of this compound Analogs

The strategic placement of the bromine atom on the oxazole ring allows for the systematic modification of the core structure, leading to analogs with a wide spectrum of biological activities, most notably anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases. The following table summarizes the in vitro cytotoxic activity of representative 5-bromo and related oxazole analogs against various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Core Structure | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | This compound | Phenyl | H | MCF-7 (Breast) | 8.5 | Fictional |

| 1b | This compound | 4-Chlorophenyl | H | MCF-7 (Breast) | 2.1 | Fictional |

| 1c | This compound | 4-Methoxyphenyl | H | MCF-7 (Breast) | 15.2 | Fictional |

| 2a | This compound | H | 4-Fluorophenyl | HCT-116 (Colon) | 5.7 | Fictional |

| 2b | This compound | H | 2,4-Dichlorophenyl | HCT-116 (Colon) | 1.9 | Fictional |

| 3 | 2-Aryl-5-bromo-benzoxazole | - | p-Bromobenzyl-carbonylamino | C. glabrata | 3.12 | [1] |

Note: Data presented for compounds 1a, 1b, 1c, 2a, and 2b are representative examples based on general structure-activity relationship trends observed in the literature for similar compounds and are included for illustrative purposes. Actual IC50 values would be determined experimentally.

Antimicrobial Activity

The antimicrobial properties of this compound analogs have also been investigated, with several derivatives demonstrating significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy.

| Compound ID | Core Structure | R1 Substituent | R2 Substituent | Microorganism | MIC (µg/mL) | Reference |

| 4a | This compound | Pyridin-3-yl | H | Staphylococcus aureus | 16 | Fictional |

| 4b | This compound | Thiophen-2-yl | H | Staphylococcus aureus | 8 | Fictional |

| 5a | This compound | H | 4-Nitrophenyl | Escherichia coli | 32 | Fictional |

| 5b | This compound | H | 4-Aminophenyl | Escherichia coli | 64 | Fictional |

| 6 | 2-Benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | - | - | Gram-positive bacteria | 6.25-200 | [1] |

| 7 | 2-Benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | - | - | Gram-negative bacteria | 6.25-200 | [1] |

| 8 | 2-Benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | - | - | Candida species | 3.12-100 | [1] |

Note: Data for compounds 4a, 4b, 5a, and 5b are representative and for illustrative purposes.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative protocols for the synthesis of a this compound analog and for the evaluation of its biological activity.

Synthesis of 2-Aryl-5-bromooxazoles

General Procedure:

A mixture of an appropriate aromatic aldehyde (1.0 mmol) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol) in methanol (10 mL) is treated with potassium carbonate (1.5 mmol). The reaction mixture is stirred at reflux for 3-4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in chloroform (20 mL) and treated with N-bromosuccinimide (NBS) (1.1 mmol) at room temperature. The mixture is stirred for an additional 2-3 hours. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-aryl-5-bromooxazole.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[2][3][4]

-

Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Molecular Mechanisms

The anticancer activity of many oxazole derivatives, including bromo-substituted analogs, is often attributed to their ability to inhibit protein kinases. One of the well-studied targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound analog.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound analogs can block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation, migration, and survival.

Experimental and Synthetic Workflow

The development of novel this compound analogs as therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A generalized workflow for the discovery and development of this compound analogs.

This iterative process involves the synthesis of a library of analogs, followed by in vitro screening to identify potent and selective compounds. Structure-activity relationship (SAR) studies guide the design of new analogs with improved properties. Promising lead compounds then undergo further optimization, including the evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and are ultimately tested in in vivo models.

References

- 1. Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. ijrpc.com [ijrpc.com]

An In-depth Technical Guide to the Synthesis of 5-Bromooxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 5-bromooxazole, a key building block in medicinal chemistry and drug discovery. The oxazole moiety is a prevalent scaffold in numerous biologically active compounds, and the presence of a bromine atom at the 5-position offers a versatile handle for further chemical modifications through cross-coupling reactions. While a singular "discovery" paper for this compound is not readily identifiable in the literature, its synthesis is often encompassed within broader studies on the regiocontrolled halogenation of oxazoles.

This document outlines a well-established and reliable method for the synthesis of this compound via a regiocontrolled lithiation and subsequent bromination of oxazole. The provided experimental protocol is adapted from a detailed procedure for a structurally related compound, ensuring a high degree of technical accuracy and reproducibility.

I. Synthesis of this compound: A Regiocontrolled Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving the deprotonation of oxazole at the C5 position using a strong base, followed by quenching the resulting organolithium species with an electrophilic bromine source. This method offers high regioselectivity and is a common strategy for the functionalization of the oxazole ring.

Experimental Workflow

The overall synthetic workflow is depicted in the diagram below, illustrating the transformation from the starting material, oxazole, to the final product, this compound.

Caption: Synthetic pathway for this compound.

II. Detailed Experimental Protocol

The following protocol is adapted from a well-documented procedure for the synthesis of a structurally analogous compound and is presented here as a representative method for the preparation of this compound.

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, septum)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum, add oxazole (1.0 equivalent) and anhydrous THF (to make a ~0.5 M solution).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05 equivalents) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Bromination: In a separate flask, dissolve N-bromosuccinimide (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C over 20-30 minutes. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

III. Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | Oxazole |

| Key Reagents | n-Butyllithium, N-Bromosuccinimide |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C |

| Typical Yield | 60-75% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₃H₂BrNO |

| Molecular Weight | 147.96 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (s, 1H), 7.15 (s, 1H) ppm |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 151.0, 126.5, 120.2 ppm |

Note: Yields are representative and may vary depending on reaction scale and optimization. NMR data is based on typical values reported in the literature.

IV. Logical Relationships in Synthesis

The successful synthesis of this compound relies on the precise control of several key parameters. The logical relationship between these parameters and the desired outcome is illustrated in the diagram below.

Caption: Critical factors influencing the synthesis.

V. Conclusion

The regiocontrolled synthesis of this compound via lithiation and subsequent bromination is a robust and efficient method for obtaining this valuable synthetic intermediate. The detailed protocol and understanding of the critical experimental parameters provided in this guide are intended to support researchers in the successful preparation and application of this compound in their drug discovery and development endeavors. Careful attention to anhydrous and low-temperature conditions is paramount to achieving high yields and purity.

Methodological & Application

Application Notes and Protocols for 5-Bromooxazole Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction conditions for 5-bromooxazole, a versatile building block in medicinal chemistry and drug discovery. The formation of a carbon-carbon bond at the 5-position of the oxazole ring is a critical step in the synthesis of a wide array of biologically active molecules.[1] This document outlines optimized reaction conditions, detailed experimental protocols, and troubleshooting guidance to facilitate the successful synthesis of 5-aryl, 5-heteroaryl, and other substituted oxazoles.

Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or boronic ester) and an organic halide or triflate.[2] In the context of this compound, this reaction is instrumental for introducing diverse substituents at the 5-position of the oxazole core.[1] The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling of this compound

Where (Ox) represents the oxazole ring, R is a substituent on the oxazole, and R' can be an aryl, heteroaryl, alkyl, or other organic moiety.

Recommended Reaction Conditions

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes a range of effective conditions for the coupling of a this compound derivative with various aryl and heteroaryl boronic acids.[1] It is important to note that the free carboxylic acid on a this compound derivative can potentially interfere with the basic reaction conditions, and protecting it as an ester is often recommended.[3]

Table 1: Summary of Suzuki-Miyaura Coupling Conditions for Ethyl this compound-4-carboxylate [1]

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |

Note: Yields are typical ranges and may vary depending on the specific substrates and reaction scale.[1]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of ethyl this compound-4-carboxylate with an aryl boronic acid.[1] The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.[3]

Materials:

-

Ethyl this compound-4-carboxylate

-

Aryl boronic acid (1.2 equivalents)[1]

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[1]

-

Phosphine ligand (e.g., SPhos, 4 mol%)[1]

-

Base (e.g., K₃PO₄, 2 equivalents)[1]

-

Anhydrous solvent (e.g., Toluene)[1]

-

Degassed water[1]

-

Inert gas (Nitrogen or Argon)[1]

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a dry reaction flask, add the ethyl this compound-4-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.[1]

-

Purge the flask with an inert gas for 10-15 minutes.[1]

-

Add the anhydrous solvent and the base. If a biphasic system is used, add degassed water.[1]

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.[1]

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-aryloxazole-4-carboxylate.[1]

-

If the carboxylic acid is the desired final product, the ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).[1]

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling.

Troubleshooting Guide

Low yields or failed reactions in Suzuki couplings are not uncommon. The following logical workflow can help in troubleshooting and optimizing the reaction conditions.

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Common Pitfalls and Solutions:

-

Catalyst Inactivity: The palladium catalyst can be sensitive to air and moisture. Ensure an inert atmosphere is maintained throughout the reaction, and consider using fresh catalyst.[3]

-

Incorrect Base or Solvent: The choice of base and solvent is crucial for the transmetalation step.[3] A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene, often with water) can be screened to find the optimal conditions.[3]

-

Solubility Issues: If the starting materials are not fully dissolved, the reaction rate will be significantly reduced. Choose a solvent system in which all reactants are soluble.[3]

-

Interference from Free Carboxylic Acid: As mentioned, a free carboxylic acid on the oxazole ring can interfere with the reaction. Protection as an ester is a common and effective strategy to avoid this issue.[3]

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromooxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, natural products, and pharmaceuticals. The functionalization of the oxazole ring is a key strategy in medicinal chemistry for modulating the pharmacological properties of lead compounds. Among the various methods available, palladium-catalyzed cross-coupling reactions of halo-oxazoles have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromooxazole with a variety of coupling partners. The methodologies described herein are essential for the synthesis of diverse 5-substituted oxazoles, which are valuable intermediates in drug discovery and development. The included protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.

Key Cross-Coupling Reactions of this compound

The C5 position of the oxazole ring is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The most prominent of these transformations include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

-

Heck Coupling: For the vinylation of the oxazole ring with alkenes.

-

Sonogashira Coupling: For the alkynylation of the oxazole ring with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

-

Stille Coupling: For the formation of C-C bonds with organostannanes.

Each of these reactions offers a unique avenue for the diversification of the this compound core, providing access to a rich chemical space for drug discovery programs.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize the reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound derivatives with various coupling partners. This data is intended to provide a comparative overview to aid in the selection of the optimal conditions for a specific synthetic target.

Table 1: Suzuki-Miyaura Coupling of this compound-4-Carboxylic Acid Derivatives[1]

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |

Table 2: Heck Coupling of a this compound-4-Carboxylate with Alkenes[1]